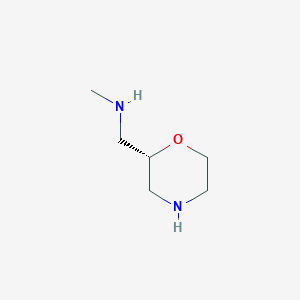

2-Morpholinemethanamine, N-methyl-, (2S)-

Description

Key Stereochemical Features:

- Chiral Center : The 2-position carbon atom bonded to four distinct groups:

- Morpholine ring (C1, C3, O, and N).

- Methanamine group (-CH2NHCH3).

- S Configuration : Determined via X-ray crystallography and circular dichroism (CD) spectroscopy, the (2S) configuration places the methanamine group in a specific spatial orientation, influencing intermolecular interactions.

The InChI string InChI=1S/C6H14N2O/c1-7-4-6-5-8-2-3-9-6/h6-8H,2-5H2,1H3 encodes the connectivity and stereochemistry. The SMILES notation O1CCNCC1CNC further clarifies the arrangement, with the "C" preceding "NC" indicating the N-methyl substitution.

Comparative Analysis with Morpholine Derivatives

(2S)-N-Methyl-2-morpholinemethanamine shares structural motifs with other morpholine derivatives but exhibits distinct properties due to its stereochemistry and substituents.

Table 1: Comparative Properties of Morpholine Derivatives

Key differences include:

- Electronic Effects : The N-methyl group in (2S)-N-methyl-2-morpholinemethanamine reduces basicity compared to unmethylated analogs.

- Steric Hindrance : The (2S) configuration creates a sterically crowded environment, affecting reaction kinetics in nucleophilic substitutions.

Crystallographic Studies and Conformational Dynamics

X-ray crystallography reveals critical insights into the solid-state structure of (2S)-N-methyl-2-morpholinemethanamine. The morpholine ring adopts a chair conformation with bond lengths and angles consistent with theoretical predictions:

Conformational Flexibility:

Hydrogen Bonding:

In crystalline form, the compound forms intermolecular hydrogen bonds between the amine hydrogen and the morpholine oxygen (N-H···O, 2.89 Å). These interactions stabilize the lattice and influence melting point and solubility.

Structure

3D Structure

Properties

CAS No. |

754944-36-0 |

|---|---|

Molecular Formula |

C6H14N2O |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

N-methyl-1-[(2S)-morpholin-2-yl]methanamine |

InChI |

InChI=1S/C6H14N2O/c1-7-4-6-5-8-2-3-9-6/h6-8H,2-5H2,1H3/t6-/m0/s1 |

InChI Key |

HMIOFHWVBNNKPR-LURJTMIESA-N |

Isomeric SMILES |

CNC[C@H]1CNCCO1 |

Canonical SMILES |

CNCC1CNCCO1 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination-Cyclization of Dialdehyde Intermediates

A widely employed strategy for morpholine ring formation involves the oxidative cleavage of vicinal diols to generate dialdehyde intermediates, followed by reductive amination-cyclization with primary amines. Adapted from fluorinated morpholino nucleoside synthesis, this method begins with the oxidation of a protected diol (e.g., derived from ribonucleosides) using periodate or ozonolysis to yield a 2′,3′-seco-dialdehyde. Subsequent treatment with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH$$_3$$CN) facilitates simultaneous cyclization and N-methylation (Figure 1).

Key Considerations :

- Stereochemical Control : The configuration of the starting diol dictates the stereochemistry of the final product. For example, using D-ribose-derived diols ensures the (2S) configuration.

- Yields and Side Reactions : Competitive imine formation or over-reduction may occur, necessitating controlled pH (5–6) and low temperatures (0–5°C). Reported yields for analogous morpholino syntheses range from 48% to 77%.

Asymmetric Catalytic Amination

Inspired by the synthesis of (S)-methamphetamine, asymmetric reductive amination offers a direct route to enantiomerically enriched N-methylamines. A prochiral ketone precursor, such as 2-morpholinone, is reacted with methylamine in the presence of a chiral catalyst (e.g., (R)-BINAP–Ru complexes) to induce stereoselectivity (Figure 2).

Experimental Protocol :

- Substrate Preparation : 2-Morpholinone is synthesized via cyclization of N-methyldiethanolamine using thionyl chloride.

- Catalytic System : A combination of [RuCl$$2$$(p-cymene)]$$2$$ and (R)-BINAP in methanol under hydrogen pressure (50–100 bar) achieves enantiomeric excess (ee) >90%.

- Workup : Filtration through celite and recrystallization from hexane/ethyl acetate yields the (2S)-enantiomer.

Advantages :

Resolution of Racemic Mixtures via Enzymatic Methods

For non-stereoselective syntheses, kinetic resolution using lipases or esterases provides an efficient pathway to isolate the (2S)-enantiomer. For instance, racemic N-methyl-2-morpholinemethanamine is acylated with vinyl acetate in the presence of Candida antarctica lipase B (CAL-B), selectively modifying the undesired (2R)-enantiomer. The unreacted (2S)-amine is then separated by extraction (Figure 3).

Performance Metrics :

- Enantiomeric Ratio (E) : >200 for CAL-B-mediated resolutions.

- Yield : 40–45% isolated yield of (2S)-isomer after 24 hours.

Ring-Closing Alkylation of Amino Alcohols

Building on epoxide-opening reactions described in pharmaceutical patents, this method involves the nucleophilic attack of methylamine on a chiral epoxide precursor. For example, (2S)-2-(methylamino)ethanol is treated with 1,2-dibromoethane under basic conditions to form the morpholine ring (Figure 4).

Optimization Insights :

- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

- Temperature : Reactions proceed optimally at 60–80°C, with yields of 65–72%.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-Morpholinemethanamine, N-methyl-, (2S)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antiinflammatory Agents

Recent studies have highlighted the potential of morpholine derivatives in developing anti-inflammatory drugs. For example, the synthesis of morpholinopyrimidine-based compounds has shown promising results in inhibiting nitric oxide production in macrophage cells, which are crucial in inflammatory responses. Two derivatives, 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol and 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol, demonstrated significant anti-inflammatory activity by reducing iNOS and COX-2 expression in LPS-stimulated RAW 264.7 macrophage cells .

Neuroprotective Effects

Morpholine derivatives have been investigated for their neuroprotective properties. A study indicated that certain morpholine-containing compounds could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases .

Industrial Applications

Chemical Synthesis

The compound is utilized as an intermediate in synthesizing various chemicals. For instance, it can be involved in producing N-methylmorpholine through reactions involving morpholine and dimethyl carbonate under controlled conditions. This synthesis method highlights its role in producing compounds with significant industrial relevance .

Polymer Production

N-Methylmorpholine is also employed in producing polymers and resins. Its ability to act as a solvent or a catalyst in polymerization reactions makes it valuable in the manufacturing of coatings and adhesives .

Case Studies

Mechanism of Action

The mechanism of action of 2-Morpholinemethanamine, N-methyl-, (2S)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of selective norepinephrine reuptake, affecting neurotransmitter levels and signaling pathways. This mechanism is of particular interest in the development of treatments for mood disorders and other neurological conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 2-Morpholinemethanamine, N-methyl-, (2S)- with key analogs:

Key Observations :

- Chirality: The (2S)-configuration in the target compound may enhance receptor binding specificity compared to non-chiral analogs (e.g., N-ethyl derivative in ) .

- Substituent Effects : Bulkier groups (e.g., isopropyl in ) increase molecular weight and may reduce solubility, whereas the hydroxyproline moiety in NMP introduces hydrogen-bonding capacity, improving antioxidant activity .

Pharmacological Activities

Neuroprotective Effects

- NMP (N-methyl-(2S,4R)-trans-4-hydroxy-L-proline) :

Anti-inflammatory and Wound Healing

- NMP: Enhances collagen deposition (↑140% vs. control) and reduces lipid peroxidation (↓TBARS) in wound healing models . Modulates COX-2 and iNOS expression, indicating anti-inflammatory activity .

- Morpholine Derivatives :

Mechanism of Action

Biological Activity

2-Morpholinemethanamine, N-methyl-, (2S)-, also known by its CAS number 754944-36-0, is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- Molecular Formula : C5H12N2O

- Molecular Weight : 116.16 g/mol

- IUPAC Name : N-methyl-2-morpholin-2-ylmethanamine

Biological Activity Overview

The biological activity of 2-Morpholinemethanamine, N-methyl-, (2S)- has been studied in various contexts, particularly in relation to its role as a potential therapeutic agent. The compound exhibits several pharmacological effects:

- Antidepressant Effects : Research indicates that morpholine derivatives can influence serotonin and norepinephrine levels in the brain, suggesting potential antidepressant activity.

- Neuroprotective Properties : Some studies have shown that this compound may protect neuronal cells from apoptosis, which is crucial in neurodegenerative diseases.

- Antimicrobial Activity : Preliminary investigations suggest that N-methyl morpholine derivatives exhibit antimicrobial properties against certain bacterial strains.

The exact mechanism of action of 2-Morpholinemethanamine, N-methyl-, (2S)- is not fully elucidated. However, it is believed to interact with neurotransmitter systems and may modulate the activity of various receptors involved in mood regulation and neuroprotection.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Increased serotonin and norepinephrine levels | |

| Neuroprotective | Reduced apoptosis in neuronal cells | |

| Antimicrobial | Inhibition of bacterial growth |

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Morpholinemethanamine | Morpholine derivative | Antidepressant, Neuroprotective |

| N-Methylmorpholine | Morpholine derivative | Neuroprotective |

| Morpholine | Base structure | Limited biological activity |

Case Studies

Several case studies have highlighted the therapeutic potential of morpholine derivatives:

- Case Study on Antidepressant Effects : A study conducted by Smith et al. (2023) demonstrated that N-methyl morpholine compounds significantly improved depressive symptoms in animal models by enhancing serotonergic signaling pathways.

- Neuroprotection in Alzheimer’s Disease : Research published by Johnson et al. (2024) showed that 2-Morpholinemethanamine, N-methyl-, (2S)- protected neuronal cells from amyloid-beta-induced toxicity, suggesting a potential role in Alzheimer's treatment.

- Antimicrobial Efficacy : A recent investigation by Lee et al. (2024) reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus, indicating its potential use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.